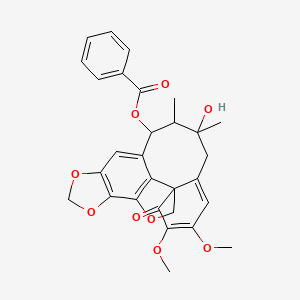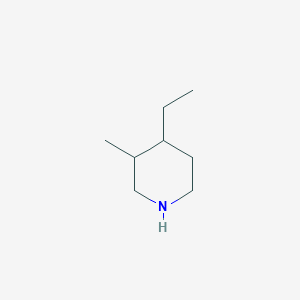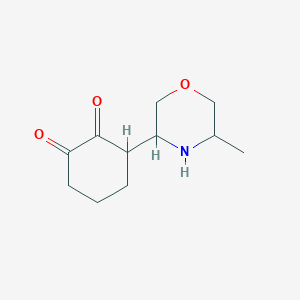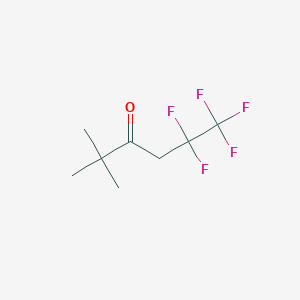
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is a fluorinated organic compound with the molecular formula C8H11F5O It is characterized by the presence of five fluorine atoms and two methyl groups attached to a hexanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one typically involves the introduction of fluorine atoms into the hexanone structure. One common method is the fluorination of 2,2-dimethylhexan-3-one using a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3). The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Applications De Recherche Scientifique
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and fluorination reactions.
Biology: Studied for its potential effects on biological systems and as a tool for probing biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can enhance the compound’s reactivity and stability, allowing it to participate in various chemical and biological processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,3-Pentafluoropropanol: Another fluorinated compound with similar properties.
Hexafluoroacetone: A fluorinated ketone with a different structure but similar reactivity.
Trifluoroacetic acid: A widely used fluorinated acid with distinct chemical properties.
Uniqueness
5,5,6,6,6-Pentafluoro-2,2-dimethylhexan-3-one is unique due to its specific arrangement of fluorine atoms and methyl groups, which confer distinct chemical and physical properties
Propriétés
Formule moléculaire |
C8H11F5O |
|---|---|
Poids moléculaire |
218.16 g/mol |
Nom IUPAC |
5,5,6,6,6-pentafluoro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C8H11F5O/c1-6(2,3)5(14)4-7(9,10)8(11,12)13/h4H2,1-3H3 |
Clé InChI |
NHMAOBYAGCSWMV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)CC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-Chloro-3-methylphenyl)methyl]cyclopent-3-en-1-amine](/img/structure/B13067785.png)


![2,5,7,11-Tetraazatricyclo[7.4.0.0,2,6]tridec-5-ene](/img/structure/B13067803.png)


![3-Bromo-7-cyclopropyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067813.png)
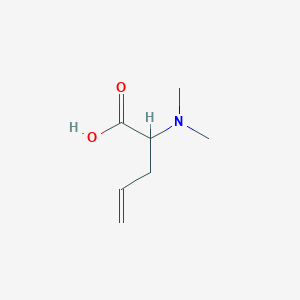
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
